molecular formula C26H14Cl3NO5 B11625293 3-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

3-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

Cat. No.: B11625293
M. Wt: 526.7 g/mol
InChI Key: YCHLDQUWABZTKE-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone typically involves multi-step organic reactions. The process begins with the preparation of the core spiro structure, followed by the introduction of chlorophenyl groups through substitution reactions. Common reagents used in these reactions include chlorinating agents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds.

Scientific Research Applications

3-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-2-(2,6-dichlorophenyl)pentanedinitrile
  • 3-(4-chlorophenyl)-2-(2,4-dichlorophenyl)pentanedinitrile hydrate
  • 1-(3,4-dichlorophenyl)piperazine

Uniqueness

3-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone is unique due to its spiro structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C26H14Cl3NO5

Molecular Weight

526.7 g/mol

IUPAC Name

1-(4-chlorophenyl)-5-(3,4-dichlorophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone

InChI

InChI=1S/C26H14Cl3NO5/c27-13-7-5-12(6-8-13)21-19-20(25(34)30(24(19)33)14-9-10-17(28)18(29)11-14)26(35-21)22(31)15-3-1-2-4-16(15)23(26)32/h1-11,19-21H

InChI Key

YCHLDQUWABZTKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3(C2=O)C4C(C(O3)C5=CC=C(C=C5)Cl)C(=O)N(C4=O)C6=CC(=C(C=C6)Cl)Cl

Origin of Product

United States

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